

# In-Depth Technical Guide: P-CAB Agent 2 (Keverprazan)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the potassium-competitive acid blocker (P-CAB), **P-CAB agent 2**, also known as Keverprazan.

### **Chemical Structure and Identification**

**P-CAB agent 2**, systematically named 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine, is a potent, orally active inhibitor of the gastric H+/K+-ATPase.[1][2][3][4] Its hydrochloride salt is identified by the CAS number 2209911-80-6.[1][2][5][6]

Chemical Structure (Keverprazan Hydrochloride)

Table 1: Chemical Identification of **P-CAB Agent 2** (Keverprazan)



| Identifier        | Value                                                                                                      |  |
|-------------------|------------------------------------------------------------------------------------------------------------|--|
| Common Name       | P-CAB agent 2, Keverprazan                                                                                 |  |
| CAS Number        | 2209911-80-6 (hydrochloride salt)[1][2][5][6]                                                              |  |
| Molecular Formula | C22H26ClFN2O4S (hydrochloride salt)[2][5][6]                                                               |  |
| Molecular Weight  | 468.97 g/mol (hydrochloride salt)[5][6]                                                                    |  |
| IUPAC Name        | 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine hydrochloride |  |
| SMILES            | CI.O=S(N1C(C2=C(F)C=CC=C2)=CC(CNC)=C1<br>)(C1=CC(OCCCOC)=CC=C1)=O[5]                                       |  |

# Synthesis of Keverprazan

The synthesis of Keverprazan involves a multi-step process, beginning with the formation of a key pyrrole intermediate, followed by sulfonylation and reductive amination.[3] The synthesis of the core pyrrole fragment has been described in the scientific literature, providing a basis for the overall synthetic route.

# Synthesis of the Pyrrole Aldehyde Intermediate

A foundational step in the synthesis of many P-CABs, including the structural class to which Keverprazan belongs, is the creation of a substituted pyrrole-3-carbaldehyde. A general method for this has been reported by Arikawa et al. and is adaptable for the synthesis of the necessary precursor for Keverprazan.

# Overall Synthesis of Keverprazan Hydrochloride

The following is a representative synthesis of Keverprazan hydrochloride, based on publicly available information.

Experimental Protocol: Synthesis of Keverprazan Hydrochloride

 Sulfonylation: A suitable pyrrole derivative is coupled with a substituted benzenesulfonyl chloride.







- Reductive Amination: The resulting aldehyde is then reacted with methylamine, and the intermediate imine is reduced, for example with sodium cyanoborohydride, to yield Keverprazan.
- Salt Formation: The free base of Keverprazan is then treated with hydrochloric acid to furnish the hydrochloride salt.[3]





Click to download full resolution via product page

Figure 1: Synthetic Workflow for Keverprazan Hydrochloride.

# **Biological Activity and Quantitative Data**



Keverprazan is a potent inhibitor of the gastric proton pump (H+/K+-ATPase) and also exhibits inhibitory activity against the hERG potassium channel at higher concentrations.

Table 2: In Vitro Biological Activity of P-CAB Agent 2 (Keverprazan)

| Target                    | Assay                      | IC50     | Reference |
|---------------------------|----------------------------|----------|-----------|
| H+/K+-ATPase              | Enzyme Inhibition<br>Assay | <100 nM  | [1][2][6] |
| hERG Potassium<br>Channel | Electrophysiology<br>Assay | 18.69 μΜ | [1][2][6] |

Table 3: Pharmacokinetic Parameters of Keverprazan (Multiple Doses in Healthy Subjects)

| Dose                 | Cmax (ng/mL) | Tmax (h) | t1/2 (h)    | AUC (h*ng/mL) |
|----------------------|--------------|----------|-------------|---------------|
| 20 mg/day (Day<br>7) | 43.1 - 93.2  | 1.25 - 3 | 6.23 - 7.01 | 361 - 1131    |
| 40 mg/day (Day<br>7) | 28.8 - 59.3  | 1.5 - 2  | 6.27 - 6.52 | 230 - 512     |

## **Mechanism of Action**

P-CABs, including Keverprazan, function by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. This action prevents the exchange of intracellular H+ for extracellular K+, thereby inhibiting the final step of gastric acid secretion. Unlike proton pump inhibitors (PPIs), the action of P-CABs is not dependent on an acidic environment for activation.





Click to download full resolution via product page

Figure 2: Mechanism of Action of Keverprazan.

# **Experimental Protocols**

The following are representative protocols for key assays used to characterize P-CABs like Keverprazan.

# H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump, typically isolated from gastric tissue.

Protocol: H+/K+-ATPase Inhibition Assay

- Enzyme Preparation: H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa
  of a suitable animal model (e.g., hog or rabbit) through differential centrifugation.
- Reaction Mixture: The reaction is carried out in a buffer (e.g., Tris-HCl) containing MgCl2,
   KCl, and the test compound (Keverprazan) at various concentrations.
- Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C for a defined period.
- Termination and Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method



(e.g., Fiske-Subbarow method).

Data Analysis: The percentage of inhibition is calculated by comparing the amount of Pi
released in the presence of the test compound to that in a control without the inhibitor. The
IC50 value is determined by plotting the percent inhibition against the logarithm of the
compound concentration.

# **hERG Potassium Channel Assay**

This assay is crucial for assessing the potential cardiac side effects of a drug candidate. The patch-clamp technique is the gold standard for this evaluation.

Protocol: hERG Manual Patch-Clamp Assay

- Cell Culture: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells)
  is used.
- Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Recording Conditions: Cells are bathed in an extracellular solution, and a glass micropipette
  filled with an intracellular solution is used to form a high-resistance seal with the cell
  membrane.
- Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.
- Compound Application: The test compound (Keverprazan) is applied to the cell at various concentrations.
- Data Analysis: The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response curve is used to determine the IC50 value.





Click to download full resolution via product page

Figure 3: Experimental Workflow for hERG Patch-Clamp Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsr.com [ijpsr.com]
- 3. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: P-CAB Agent 2 (Keverprazan)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856439#p-cab-agent-2-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com